molecular formula C16H25NO3 B6630587 N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B6630587
M. Wt: 279.37 g/mol
InChI Key: CQWYVOHTQJUGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide, also known as HDM-2 inhibitor, is a chemical compound that has been extensively studied in scientific research. HDM-2 inhibitor has been found to have potential applications in cancer treatment due to its ability to inhibit the activity of the HDM-2 protein, which is known to play a role in the development and progression of cancer.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide inhibitor involves the inhibition of the activity of the this compound protein. This compound inhibitor binds to the this compound protein, preventing it from inhibiting the activity of the p53 protein. This leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor have been extensively studied in scientific research. This compound inhibitor has been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, this compound inhibitor has been found to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide inhibitor in lab experiments include its ability to selectively target cancer cells and induce apoptosis. Additionally, this compound inhibitor has been found to have low toxicity in animal models of cancer. The limitations of using this compound inhibitor in lab experiments include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide inhibitor. These include the development of more potent and selective this compound inhibitors, the investigation of the safety and efficacy of this compound inhibitor in human clinical trials, and the exploration of combination therapies involving this compound inhibitor and other cancer treatments. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound inhibitor in cancer patients.

Synthesis Methods

The synthesis of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide involves several steps. The first step involves the reaction of 2-methoxy-5-methylphenol with acetic anhydride to produce 2-acetoxy-5-methylphenol. The second step involves the reaction of the 2-acetoxy-5-methylphenol with 3-hydroxy-2,3-dimethylbutan-2-ol to produce this compound.

Scientific Research Applications

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide inhibitor has been extensively studied in scientific research due to its potential applications in cancer treatment. The this compound protein is known to play a role in the development and progression of cancer by inhibiting the activity of the tumor suppressor protein p53. This compound inhibitor has been found to inhibit the activity of the this compound protein, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.

Properties

IUPAC Name

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11-7-8-13(20-6)12(9-11)10-14(18)17-15(2,3)16(4,5)19/h7-9,19H,10H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWYVOHTQJUGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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